N-(5-nitro-1,3-thiazol-2-yl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(5-nitro-1,3-thiazol-2-yl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a complex organic compound that features a thiazole ring, a dihydropyridine ring, and a trifluoromethylphenyl group
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various targets leading to their diverse biological activities .
Biochemical Pathways
Thiazole derivatives have been known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been known to exhibit diverse biological activities, which could lead to various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-nitro-1,3-thiazol-2-yl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 5-nitro-1,3-thiazole-2-amine with an appropriate dihydropyridine derivative under controlled conditions. The reaction may require the use of catalysts such as piperidine and solvents like ethanol to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(5-nitro-1,3-thiazol-2-yl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, N-(5-nitro-1,3-thiazol-2-yl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development .
Medicine
Medicinally, this compound is explored for its potential therapeutic effects. It has shown promise in preclinical studies for treating various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials with specific properties, such as enhanced conductivity or stability .
Comparison with Similar Compounds
Similar Compounds
- N-(5-nitro-1,3-thiazol-2-yl)formamide
- N-(5-nitro-1,3-thiazol-2-yl)-2-thiophenecarboxamide
- N-ethyl-N′-((2Z)-5-nitro-3-(2-propynyl)-1,3-thiazol-2(3H)-ylidene)urea
Uniqueness
Compared to similar compounds, N-(5-nitro-1,3-thiazol-2-yl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups. The presence of the trifluoromethylphenyl group enhances its stability and bioavailability, making it a more potent candidate for various applications .
Properties
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4O4S/c18-17(19,20)12-3-1-2-10(6-12)8-23-9-11(4-5-13(23)25)15(26)22-16-21-7-14(29-16)24(27)28/h1-7,9H,8H2,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRKCNYESDBLTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=CC2=O)C(=O)NC3=NC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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